Imipramine pamoate
Descripción general
Descripción
El Pamoato de Imipramina es un antidepresivo tricíclico utilizado principalmente en el tratamiento de la depresión y ciertos trastornos de ansiedad. Es una forma de sal de la imipramina, que fue el primer antidepresivo tricíclico introducido para uso médico a finales de la década de 1950 . El Pamoato de Imipramina es conocido por su eficacia en el tratamiento de la enuresis nocturna (mojar la cama) en niños y se ha utilizado en diversas condiciones psiquiátricas .
Métodos De Preparación
La preparación del Pamoato de Imipramina implica un proceso de dos pasos. El primer paso es la síntesis de la base de imipramina, que luego se hace reaccionar con ácido pamoico para formar Pamoato de Imipramina . La reacción normalmente implica los siguientes pasos:
Reacción de la base de Imipramina y el ácido pamoico: La base de imipramina se hace reaccionar con ácido pamoico en un solvente adecuado como diclorometano, acetato de etilo o acetona.
Agitación y precipitación: La mezcla se agita a una temperatura que oscila entre 20 °C y 50 °C durante aproximadamente 12 a 16 horas.
Análisis De Reacciones Químicas
El Pamoato de Imipramina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La imipramina puede oxidarse para formar desipramina, un metabolito principal.
Reducción: Las reacciones de reducción pueden convertir la imipramina en sus derivados de amina secundaria.
Sustitución: La imipramina puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno de la cadena lateral.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen desipramina y otros derivados de amina secundaria .
Aplicaciones Científicas De Investigación
El Pamoato de Imipramina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El Pamoato de Imipramina funciona inhibiendo la recaptación de los neurotransmisores norepinefrina y serotonina en el cerebro . Se une al transportador de serotonina dependiente del sodio y al transportador de norepinefrina dependiente del sodio, reduciendo la recaptación de estos neurotransmisores por las neuronas . Esto conduce a un aumento en los niveles de norepinefrina y serotonina en la hendidura sináptica, lo que ayuda a aliviar los síntomas de depresión y ansiedad .
Comparación Con Compuestos Similares
El Pamoato de Imipramina es parte de la clase de antidepresivos tricíclicos, específicamente un derivado de dibenzazepina. Los compuestos similares incluyen:
Desipramina: Un TCA de amina secundaria, que es un metabolito de la imipramina.
Clomipramina: Un derivado clorado de la imipramina, utilizado principalmente para el trastorno obsesivo-compulsivo.
Trimipramina: Un derivado metilado de la imipramina, conocido por sus efectos sedantes.
Lofepramina: Un derivado de la desipramina con una cadena lateral diferente, utilizado para la depresión.
El Pamoato de Imipramina es único debido a su forma de sal específica, que proporciona diferentes propiedades farmacocinéticas en comparación con su contraparte de clorhidrato .
Actividad Biológica
Imipramine pamoate, a tricyclic antidepressant (TCA), is primarily used for the treatment of depression and exhibits significant biological activity through its pharmacological mechanisms. This article delves into its biological activity, including absorption, metabolism, pharmacodynamics, and clinical findings.
Chemical Structure and Formulation
This compound is a salt form of imipramine, which is chemically designated as 3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyldimethylamine. The pamoate salt enhances its pharmacological properties by improving solubility and bioavailability compared to other formulations like imipramine hydrochloride .
This compound functions primarily by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin in the brain. This action increases the concentration of these neurotransmitters in the synaptic cleft, which is crucial for alleviating symptoms of depression .
Key Mechanisms:
- Norepinephrine Reuptake Inhibition : Blocks the norepinephrine transporter (NET), enhancing adrenergic signaling.
- Serotonin Reuptake Inhibition : Inhibits the serotonin transporter (SERT), increasing serotonin levels.
- Antimuscarinic Activity : Exhibits moderate anticholinergic effects, which may contribute to side effects but also therapeutic benefits in certain contexts .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive distribution:
- Absorption : Over 95% absorbed after oral administration, with peak plasma concentrations reached within 2 to 6 hours .
- Bioavailability : Ranges from 29% to 77%, influenced by individual metabolic differences.
- Volume of Distribution : High volume (10-20 L/kg), indicating significant tissue uptake, particularly in the brain where concentrations can be 30-40 times higher than in systemic circulation .
- Protein Binding : Approximately 60-96% bound to plasma proteins, mainly albumin and α1-acid glycoprotein .
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2, CYP3A4, CYP2C19), with desipramine being a significant active metabolite .
- Half-life : Mean half-life is around 12 hours for imipramine and 22.5 hours for desipramine .
Clinical Efficacy
This compound has been evaluated in various clinical studies for its efficacy in treating depression. A controlled study demonstrated its effectiveness in patients with endogenous depression, showing significant improvements compared to placebo groups .
Case Studies:
- Single-Dose Administration Study : A study found that a single dose of this compound effectively improved depressive symptoms in patients diagnosed with major depressive disorder. Patients reported enhanced mood and reduced anxiety levels within days of administration .
- Long-Term Use Observations : Longitudinal studies indicate that patients on this compound maintain symptom relief over extended periods without significant loss of efficacy or increase in side effects .
Side Effects and Considerations
While this compound is effective, it is associated with several side effects due to its anticholinergic properties:
- Common side effects include dry mouth, constipation, urinary retention, and blurred vision.
- Serious adverse effects can involve cardiovascular issues such as arrhythmias and hypotension.
- It is contraindicated in children due to risks of overdose and should be used cautiously in populations with hepatic or renal impairment .
Propiedades
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQZYOJIXDMZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H64N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143484 | |
Record name | Imipramine pamoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-24-8 | |
Record name | Imipramine pamoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imipramine pamoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propylamine (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIPRAMINE PAMOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC34P30298 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.